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Cat. No.: B1680806 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SB 218795 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor,

a G-protein coupled receptor involved in various physiological processes within the central

nervous system.[1] With a binding affinity (Ki) of 13 nM for the human NK3 receptor, SB
218795 demonstrates significant selectivity over NK2 (approximately 90-fold) and NK1

(approximately 7000-fold) receptors.[1] These characteristics make it a valuable

pharmacological tool for elucidating the role of NK3 receptors in regulating neuronal activity.

This document provides detailed application notes and protocols for the use of SB 218795 in

electrophysiological studies to investigate its effects on neuronal excitability and synaptic

transmission.

Mechanism of Action:
SB 218795 acts as a competitive antagonist at the NK3 receptor, thereby blocking the binding

of endogenous agonists such as neurokinin B (NKB). Activation of the NK3 receptor by an

agonist typically leads to the activation of phospholipase Cβ (PLCβ).[2] PLCβ then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol

trisphosphate (IP3). The depletion of PIP2 results in the opening of Transient Receptor

Potential Canonical (TRPC) 4 and TRPC5 channels and the closure of G-protein-coupled

inwardly-rectifying potassium (GIRK) channels.[2] This combination of ion channel modulation

leads to membrane depolarization and an increase in neuronal excitability. By blocking the NK3
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receptor, SB 218795 prevents this signaling cascade, thus inhibiting the excitatory effects of

NK3 receptor agonists.

Data Presentation
The following tables summarize the quantitative data from electrophysiological experiments

investigating the effects of SB 218795 on neuronal activity.

Table 1: Antagonistic Activity of SB 218795

Parameter Value Receptor Type Species Reference

Ki 13 nM Human NK3 Human [1]

Selectivity vs.

hNK2
~90-fold NK3 vs. NK2 Human [1]

Selectivity vs.

hNK1
~7000-fold NK3 vs. NK1 Human [1]

Table 2: Effect of SB 218795 on Senktide-Induced Neuronal Firing in the Basolateral Amygdala

(BLA)

Treatment
Injected
Current (pA)

Number of
Action
Potentials
(Mean)

Statistical
Significance
(vs. Senktide
alone)

Reference

Control 100 ~2 N/A [2]

Senktide (NK3

agonist)
100 ~8 P < 0.05 [2]

SB 218795 (3

µM) + Senktide
100 ~2.5

P > 0.05 (not

significant)
[2]

Note: The values for the number of action potentials are approximated from graphical

representations in the source material and are intended for illustrative purposes.
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Experimental Protocols
In Vitro Brain Slice Electrophysiology
This protocol describes the methodology for performing whole-cell patch-clamp recordings from

neurons in acute brain slices to study the effects of SB 218795.

1.1. Animals:

Male Sprague-Dawley rats (postnatal days 21-28) are suitable for these experiments.[2]

House animals with ad libitum access to food and water on a 12-hour light-dark cycle.[2]

1.2. Slice Preparation:

Deeply anesthetize the animal with isoflurane and decapitate.[2]

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) slicing

solution.

Slicing Solution Composition (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3,

0.5 CaCl2, 7 MgCl2, 10 D-glucose.

Prepare coronal slices (300-400 µm thick) containing the region of interest (e.g., basolateral

amygdala) using a vibratome.[2]

Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF)

oxygenated with 95% O2, 5% CO2 at 32-34°C for at least 30 minutes to recover.

aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1

MgCl2, 10 D-glucose.

1.3. Electrophysiological Recording:

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated

aCSF at a rate of 2-3 ml/min at room temperature.

Visualize neurons using an upright microscope with infrared differential interference contrast

(IR-DIC) optics.
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Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with intracellular solution.

Intracellular Solution Composition (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2

EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine (pH adjusted to 7.3 with KOH).[2]

Establish a whole-cell patch-clamp configuration on the target neuron.

Record membrane potential and currents using a suitable amplifier and data acquisition

software.

1.4. Drug Application:

Prepare a stock solution of SB 218795 in a suitable solvent (e.g., DMSO) and dilute to the

final desired concentration in aCSF on the day of the experiment.

To test the antagonist properties of SB 218795, first establish a baseline recording.

Apply an NK3 receptor agonist (e.g., 0.3 µM Senktide or Neurokinin B) to the bath to elicit a

response (e.g., depolarization, increased firing rate).[2]

After washout of the agonist, pre-incubate the slice with SB 218795 (e.g., 3 µM) for at least

10 minutes.[2]

Co-apply the NK3 agonist in the continued presence of SB 218795 and record the neuronal

response.[2]

1.5. Data Analysis:

Analyze changes in resting membrane potential, input resistance, and the frequency of

action potentials in response to current injections or agonist application.

Compare the agonist-induced effects in the absence and presence of SB 218795 using

appropriate statistical tests (e.g., t-test, ANOVA).

Mandatory Visualizations
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Signaling Pathway of NK3 Receptor and Inhibition by SB
218795
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Caption: NK3 receptor signaling and its inhibition by SB 218795.

Experimental Workflow for Testing SB 218795
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Caption: Workflow for electrophysiological testing of SB 218795.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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